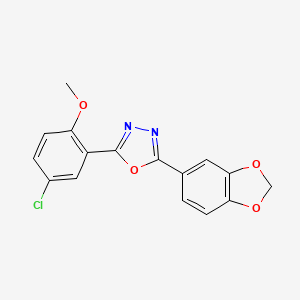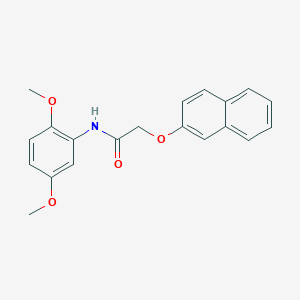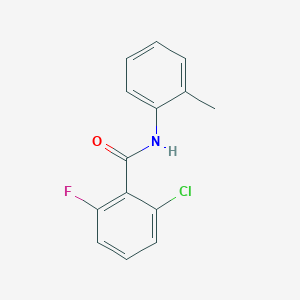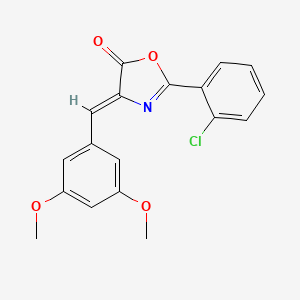
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of certain signaling pathways. For example, this compound has been shown to inhibit the activity of certain enzymes and transcription factors, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in a range of diseases. Furthermore, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its high purity and stability. Furthermore, this compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various signaling pathways. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases. Furthermore, the mechanism of action of this compound could be further elucidated, which may lead to the discovery of new therapeutic targets. Finally, the synthesis of new analogs of this compound could be explored, which may result in compounds with improved biological activity and pharmacological properties.
Conclusion:
This compound is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been shown to have a high affinity for certain receptors, making it a potential candidate for drug development. Future research on this compound could lead to the discovery of new therapeutic targets and the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been achieved using various methods. One of the most common methods is the reaction of 5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. This method yields the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been shown to have a high affinity for certain receptors, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-20-12-5-3-10(17)7-11(12)16-19-18-15(23-16)9-2-4-13-14(6-9)22-8-21-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKKZYEBBHNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)

![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)



